Justicidin B Exhibits 2.2-Fold Greater Antiproliferative Potency than Diphyllin Methyl Ether in A375 Melanoma Cells
Justicidin B demonstrated superior antiproliferative activity compared to the structurally related diphyllin methyl ether. In human melanoma A375 cells, Justicidin B exhibited a GI50 value of 1.70 μM, whereas diphyllin methyl ether showed a GI50 of 3.66 μM, representing a 2.2-fold difference in potency [1]. Furthermore, Justicidin B induced both early and late apoptosis populations, while diphyllin methyl ether and other glycosylated derivatives showed differential effects on apoptosis staging, indicating that the parent compound possesses distinct mechanistic characteristics [1].
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 = 1.70 μM |
| Comparator Or Baseline | Diphyllin methyl ether: GI50 = 3.66 μM |
| Quantified Difference | 2.2-fold lower GI50 for Justicidin B (greater potency) |
| Conditions | Human melanoma A375 cells; MTT assay |
Why This Matters
Higher potency at lower concentrations reduces off-target effects and conserves compound supply in anticancer screening programs.
- [1] Al-Qathama A, Gibbons S, Prieto JM. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Oncotarget. 2017;8(54):92014-92027. View Source
